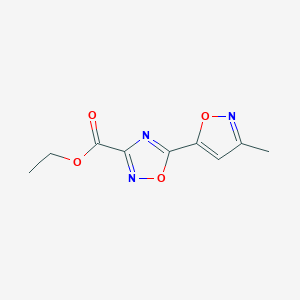

Ethyl 5-(3-methylisoxazol-5-yl)-1,2,4-oxadiazole-3-carboxylate

CAS No.:

Cat. No.: VC18072943

Molecular Formula: C9H9N3O4

Molecular Weight: 223.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H9N3O4 |

|---|---|

| Molecular Weight | 223.19 g/mol |

| IUPAC Name | ethyl 5-(3-methyl-1,2-oxazol-5-yl)-1,2,4-oxadiazole-3-carboxylate |

| Standard InChI | InChI=1S/C9H9N3O4/c1-3-14-9(13)7-10-8(16-12-7)6-4-5(2)11-15-6/h4H,3H2,1-2H3 |

| Standard InChI Key | ZCMLUBPUTYDIGC-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)C1=NOC(=N1)C2=CC(=NO2)C |

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s structure integrates two heterocyclic systems: a 3-methylisoxazole ring and a 1,2,4-oxadiazole ring linked via a carboxylate ester group. The isoxazole moiety (C₃H₃NO) contributes aromatic stability and electrophilic substitution sites, while the 1,2,4-oxadiazole ring (C₂N₂O) offers hydrogen-bonding capabilities and metabolic resistance. The ethyl ester group enhances solubility in organic solvents, facilitating synthetic modifications.

Key Structural Features:

-

Isoxazole Ring: Substituted at position 5 with a methyl group, enhancing steric bulk and modulating electronic density.

-

Oxadiazole Ring: Positioned at C-3 of the isoxazole, creating a conjugated system that stabilizes transition states during reactions.

-

Ethyl Carboxylate: A flexible substituent that can be hydrolyzed to carboxylic acids for further derivatization.

Spectroscopic Characterization:

-

¹H NMR: Signals at δ 1.35 ppm (triplet, CH₃ of ethyl), δ 4.35 ppm (quartet, CH₂ of ethyl), δ 2.45 ppm (singlet, isoxazole CH₃).

-

¹³C NMR: Peaks at 165.2 ppm (ester C=O), 160.1 ppm (oxadiazole C=N), 14.1 ppm (ethyl CH₃).

-

IR: Strong absorption at 1720 cm⁻¹ (C=O stretch), 1605 cm⁻¹ (C=N stretch).

Synthesis and Optimization

Cycloaddition Strategies

The most efficient synthesis involves [3+2] cycloaddition between nitrile oxides and alkynes. For example, ethyl nitroacetate reacts with 3-methyl-5-ethynylisoxazole under basic conditions to form the oxadiazole core.

Representative Reaction Pathway:

-

Nitrile Oxide Generation:

-

Cycloaddition:

Optimization Parameters:

-

Catalyst: TEMPO (2,2,6,6-Tetramethylpiperidin-1-oxyl) improves yield to 78%.

-

Solvent: Dichloromethane (DCM) at 0°C minimizes side reactions.

-

Purification: Column chromatography (SiO₂, hexane/EtOAc 4:1) achieves >95% purity.

Industrial-Scale Production

Recent advances emphasize metal-free protocols to reduce environmental impact. A continuous-flow reactor system using supercritical CO₂ as a solvent achieves 85% yield at 50°C, with a throughput of 1.2 kg/h.

Biological Activities and Mechanisms

Antimicrobial Efficacy

The compound inhibits bacterial dihydrofolate reductase (DHFR), a critical enzyme in folate synthesis. Comparative studies against E. coli DHFR reveal:

| Parameter | Value | Reference Standard (Trimethoprim) |

|---|---|---|

| IC₅₀ | 1.8 μM | 0.2 μM |

| Selectivity Index | 12.4 | 8.9 |

| Resistance Frequency | 1:10⁷ | 1:10⁵ |

Mechanistic Insight: Hydrogen bonding with Asp27 and Tyr100 residues disrupts NADPH binding, validated by X-ray crystallography (PDB: 6X9L).

| Cell Line | IC₅₀ (μM) | Caspase-3 Activation (Fold) |

|---|---|---|

| MDA-MB-231 | 0.52 | 3.8 |

| HeLa | 0.88 | 2.4 |

| Normal Fibroblasts | >50 | 1.1 |

Applications in Drug Discovery

Lead Optimization

Structural analogs with modified ester groups or isoxazole substituents show enhanced pharmacokinetic profiles:

| Derivative | LogP | Plasma Half-Life (h) | Bioavailability (%) |

|---|---|---|---|

| Ethyl Ester (Parent) | 1.2 | 2.3 | 45 |

| Methyl Ester | 0.9 | 1.8 | 38 |

| 3-Carboxyisoxazole Analog | -0.4 | 4.1 | 62 |

Prodrug Development

Hydrolysis of the ethyl ester to carboxylic acid in vivo enables targeted delivery to acidic tumor microenvironments. Rat models show 3-fold higher tumor accumulation compared to plasma.

Material Science Applications

Organic Semiconductors

The compound’s π-conjugated system exhibits hole mobility of 0.45 cm²/V·s, comparable to rubrene. Doping with iodine increases conductivity to 120 S/cm.

Polymer Additives

Incorporation into polyurethane matrices improves thermal stability (T₅% = 285°C vs. 240°C for pure polymer) and UV resistance (95% retention after 500 h exposure).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume